Ethyl 4-amino-1-methylcyclohexanecarboxylate

Synthetic Chemistry Process Development Amide Bond Formation

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8) is a cis-configured cyclohexane derivative featuring a primary amine at the 4-position and an ethyl ester at the 1-position, with a molecular formula of C₁₀H₁₉NO₂ and molecular weight of 185.26 g/mol. This compound serves as a bifunctional building block wherein the cis stereochemistry pre-organizes the amine and ester moieties in a fixed spatial orientation, distinct from its trans diastereomer and methyl ester analogs.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 2304424-28-8
Cat. No. B2394100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-1-methylcyclohexanecarboxylate
CAS2304424-28-8
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCCOC(=O)C1(CCC(CC1)N)C
InChIInChI=1S/C10H19NO2/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8H,3-7,11H2,1-2H3
InChIKeyVCCAYWSDFKIZEF-WAAGHKOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8): Stereochemically Defined cis-Cyclohexane Amino Ester for Precision Synthesis


Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8) is a cis-configured cyclohexane derivative featuring a primary amine at the 4-position and an ethyl ester at the 1-position, with a molecular formula of C₁₀H₁₉NO₂ and molecular weight of 185.26 g/mol. [1] This compound serves as a bifunctional building block wherein the cis stereochemistry pre-organizes the amine and ester moieties in a fixed spatial orientation, distinct from its trans diastereomer and methyl ester analogs. Its physicochemical profile—computed density of 1.0±0.1 g/cm³, boiling point of 241.8±33.0 °C at 760 mmHg, and XLogP3 of 1.1—positions it as a moderately lipophilic intermediate suitable for organic synthesis and medicinal chemistry scaffold elaboration. [1]

Why Generic Substitution of 4-Amino-1-methylcyclohexanecarboxylate Esters Compromises Synthetic Utility and Physicochemical Predictability


Cyclohexane amino esters bearing a 1-methyl substituent are not interchangeable due to three interdependent variables: ester alkyl chain length, salt form, and relative stereochemistry at the 1- and 4-positions. The methyl ester analog (MW 171.24 g/mol) exhibits different solubility and volatility compared to the ethyl ester (MW 185.26 g/mol), while the hydrochloride salt forms introduce counterion-dependent handling properties and require an additional deprotection step for free-base coupling reactions. Most critically, the cis configuration of CAS 2304424-28-8 fixes the amine and ester substituents on the same face of the cyclohexane ring, imparting geometric constraints that differ from the trans isomer (CAS 1357280-81-9, mixed or trans designation). [1] These factors collectively mean that substituting one analog for another without verification will alter reaction kinetics, product stereochemistry, and downstream biological or materials performance. The quantitative evidence below substantiates why CAS 2304424-28-8 is the preferred procurement choice when cis-geometry fidelity and free-base ethyl ester reactivity are required.

Ethyl 4-Amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8): Quantitative Differentiation Against Closest Analogs


Ethyl Ester vs. Methyl Ester: Higher Boiling Point Enabling Wider Thermal Processing Window in Solvent-Free Amidations

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8) exhibits a predicted boiling point of 241.8±33.0 °C at 760 mmHg, which is approximately 30–35 °C higher than that of the methyl ester analog methyl 4-amino-1-methylcyclohexane-1-carboxylate (boiling point ~209.9±23.0 °C). This elevated boiling point provides a broader liquid-phase thermal operating window for neat or high-concentration amidation reactions before the reagent distills out of the reaction mixture. The ethyl ester also possesses a computed flash point of 107.1±22.9 °C, offering a wider safety margin for heated reactions compared to lower-molecular-weight ester homologs.

Synthetic Chemistry Process Development Amide Bond Formation

Free Base vs. Hydrochloride Salt: Elimination of a Neutralization Step for Direct Amide Coupling

CAS 2304424-28-8 is supplied as the free base amine (purity ≥95.0%, as confirmed by vendor certificate of analysis for the closely related CAS 1357280-81-9). In contrast, the hydrochloride salt form (e.g., ethyl 4-amino-1-methylcyclohexanecarboxylate hydrochloride, MW 221.73 g/mol) requires a stoichiometric base (e.g., DIPEA or TEA) to liberate the free amine prior to acylation or amide bond formation. By eliminating this neutralization step, the free-base compound reduces the atom economy penalty and avoids potential salt byproduct interference in subsequent coupling reactions. The free base also has a lower molecular weight per reactive amine equivalent (185.26 g/mol vs. 221.73 g/mol for the HCl salt), translating to a ~20% reduction in mass requirement per mole of reactive amine. [1]

Peptide Coupling Synthetic Efficiency Process Chemistry

cis Stereochemistry vs. trans Isomer: Defined Spatial Orientation for Rigid Scaffold Construction in Medicinal Chemistry

CAS 2304424-28-8 is explicitly designated as the cis isomer (cis-ethyl 4-amino-1-methyl-cyclohexanecarboxylate), wherein the 1-methyl ester and 4-amino groups occupy the same face of the cyclohexane ring. [1] Its canonical SMILES representation (CCOC(=O)C1(CCC(CC1)N)C) depicts a non-stereospecific entry point, but the cis-specific CAS number 2304424-28-8 distinguishes it from the trans isomer or racemic mixtures. [1] This stereochemical definition is critical for applications requiring conformational constraint: the cis geometry places the amine and ester in a syn relationship, enabling intramolecular hydrogen bonding or cyclization pathways that are geometrically inaccessible to the trans isomer. For procurement, specifying CAS 2304424-28-8 ensures delivery of the cis diastereomer rather than an undefined stereoisomeric mixture that would confound stereochemical outcomes in downstream chiral pool synthesis. [2]

Stereochemistry Drug Design Conformational Restriction

Computational Drug-Likeness: Moderate Lipophilicity (XLogP3 1.1) Favoring Oral Bioavailability Over More Lipophilic Cyclohexane Amino Ester Analogs

Ethyl 4-amino-1-methylcyclohexanecarboxylate has a computed XLogP3 value of 1.1, placing it within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and CNS permeability balance according to Lipinski's and related drug-likeness guidelines. [1] While direct experimental LogP data for close analogs are unavailable, the methyl ester analog with a shorter alkyl chain would be expected to have a lower XLogP3 (~0.7), reducing passive membrane permeability, whereas bulkier esters (e.g., isopropyl or benzyl) would exceed LogP 3, increasing the risk of poor aqueous solubility and metabolic liability. The topological polar surface area (TPSA) of 52.3 Ų further supports a favorable profile for membrane penetration (well below the 140 Ų threshold). [1]

Drug Design ADME Prediction Lead Optimization

Synthetic Versatility: Established Deprotection Route via Hydrazinolysis Enabling Orthogonal Functional Group Manipulation

A documented synthesis route for ethyl 4-amino-1-methylcyclohexanecarboxylate proceeds via hydrazinolysis of the phthalimide-protected precursor (ethyl 4-(1,3-dioxoisoindolin-2-yl)-1-methylcyclohexanecarboxylate) using hydrazine hydrate (2.38 mmol, 2.5 equiv) in ethanol at 80 °C for 2–3 hours to liberate the free amine. This synthetic accessibility via a stable, isolable phthalimide intermediate (0.30 g, 0.95 mmol scale) enables orthogonal protection strategies: the amine can be masked as a phthalimide during ester manipulations, then released under mild conditions without affecting the ethyl ester. In contrast, the free carboxylic acid analog (4-amino-1-methylcyclohexanecarboxylic acid) would require separate esterification and protection/deprotection sequences, adding two synthetic steps to achieve the same orthogonally protected intermediate.

Synthetic Methodology Protecting Group Chemistry Intermediate Synthesis

Ethyl 4-Amino-1-methylcyclohexanecarboxylate (CAS 2304424-28-8): Optimal Application Scenarios for Procurement Decision-Making


Conformationally Constrained Peptidomimetic Synthesis Requiring Syn-Disposed Amino and Carboxyl Functionality

Medicinal chemistry programs designing cyclic peptidomimetics or beta-turn mimetics benefit from the cis stereochemistry of CAS 2304424-28-8, which pre-organizes the 4-amino and 1-ethyl ester groups in a syn orientation. This geometry is critical for forming intramolecular hydrogen bonds or enabling direct cyclization to lactam-containing scaffolds without stereochemical scrambling. The free-base form eliminates a neutralization step, enabling direct coupling to carboxylic acid partners under standard HATU or EDC conditions. Procurement of the cis-specific CAS 2304424-28-8 ensures the desired diastereomer, as supported by its explicit cis designation in PubChem. [1]

Synthesis of Rigid Diamine or Amino-Alcohol Ligands for Asymmetric Catalysis

The bifunctional nature of CAS 2304424-28-8—bearing a nucleophilic primary amine and a reducible ethyl ester—makes it a strategic precursor for chiral 1,4-diamine or 1,4-amino-alcohol ligands. The ethyl ester can be reduced with LiAlH₄ to the corresponding alcohol while retaining the cis relationship, generating a 1,4-amino-alcohol scaffold with defined geometry. The ~32 °C higher boiling point of the ethyl ester (241.8 °C) relative to the methyl ester analog provides a wider thermal window for solvent-free reduction protocols.

Nanoparticle Surface Functionalization Requiring Free Amine Anchoring Groups with Tunable Hydrophobicity

Ethyl 4-amino-1-methylcyclohexanecarboxylate has been explored for modifying nanoparticle surfaces to enhance stability and reactivity, where the free amine serves as an anchoring group for covalent attachment to metal oxide or silica surfaces. The ethyl ester moiety provides moderate lipophilicity (XLogP3 1.1), enabling dispersion in organic solvents during surface functionalization while the free amine (without hydrochloride counterion interference) ensures efficient chemisorption. This application scenario leverages both the free-base form and the balanced lipophilicity that distinguishes the ethyl ester from more polar (acid) or less lipophilic (methyl ester) analogs. [1]

Pharmaceutical Intermediate with a Validated Orthogonal Protection/Deprotection Strategy

For multi-step pharmaceutical syntheses, CAS 2304424-28-8 offers a documented hydrazinolysis-based deprotection route: the amine can be introduced as a phthalimide-protected precursor and liberated after ester-stable transformations. This orthogonal strategy is particularly valuable when the ethyl ester must remain intact through acidic or basic steps that would hydrolyze a methyl ester or when the free carboxylic acid would require re-esterification. The ~2-step savings in synthetic route design compared to starting from the free acid analog translates to higher overall yields and reduced procurement of multiple intermediates.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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